molecular formula C8H13NO4 B14680946 Ethyl oxo[(2-oxobutyl)amino]acetate CAS No. 33140-33-9

Ethyl oxo[(2-oxobutyl)amino]acetate

Cat. No.: B14680946
CAS No.: 33140-33-9
M. Wt: 187.19 g/mol
InChI Key: MYORGSWHEDJWOX-UHFFFAOYSA-N
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Description

Ethyl oxo[(2-oxobutyl)amino]acetate is a synthetic intermediate of interest in medicinal and organic chemistry research. This compound features a versatile oxoacetate core, a structure commonly explored in the development of novel chemical entities. Its molecular framework suggests potential application as a building block for the synthesis of more complex heterocyclic systems, which are privileged structures in pharmaceutical development for targeting various diseases (Google Patents, 2025) . The presence of both amide and keto functional groups within the molecule makes it a valuable precursor for further chemical modifications, including reductive amination or condensation reactions, to create diverse compound libraries for screening (ChemSpider, 2020) . Researchers utilize this and related esters, such as ethyl 2-oxo-2-(2-oxoheptylamino)acetate, in method development and as key intermediates in multi-step synthetic routes (ChemSRC, 2025) . As with many specialized biochemicals, its primary value lies in its application in drug discovery pipelines and as a tool for chemical biology. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

33140-33-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-oxo-2-(2-oxobutylamino)acetate

InChI

InChI=1S/C8H13NO4/c1-3-6(10)5-9-7(11)8(12)13-4-2/h3-5H2,1-2H3,(H,9,11)

InChI Key

MYORGSWHEDJWOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CNC(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Direct Coupling via Ethyl Oxalyl Chloride and 2-Oxobutylamine

Principle : Nucleophilic acyl substitution between ethyl oxalyl chloride and 2-oxobutylamine forms the target compound.

Procedure :

  • Synthesis of Ethyl Oxalyl Chloride :
    • Diethyl oxalate (5.0 g, 34.2 mmol) reacts with thionyl chloride (8.1 mL, 68.4 mmol) in anhydrous dichloromethane (DCM) at 0°C. The mixture is stirred for 4 hours, followed by solvent removal under reduced pressure.
    • Yield: 90–95% (colorless liquid).
  • Preparation of 2-Oxobutylamine :

    • Path A : Reductive amination of 2-oxobutanal (unstable) using ammonium acetate and sodium cyanoborohydride in methanol.
    • Path B : Protection of 2-oxobutanal as a 1,3-dioxolane acetal, followed by amination with benzylamine and hydrogenolytic deprotection.
  • Coupling Reaction :

    • Ethyl oxalyl chloride (3.2 g, 21.0 mmol) is added dropwise to a solution of 2-oxobutylamine (2.0 g, 19.6 mmol) and triethylamine (4.2 mL, 29.4 mmol) in DCM at 0°C. The reaction proceeds for 12 hours at room temperature.
    • Workup: The mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried (MgSO4) and concentrated.
    • Yield: 78–82% (pale-yellow oil).

Key Data :

Parameter Value
Reaction Temperature 0°C → RT
Time 12 hours
Purity (HPLC) 98.5%

Mechanistic Insight :
The amine attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, displacing chloride and forming the amide bond. Steric hindrance at the β-keto position necessitates controlled stoichiometry to prevent over-alkylation.

Reductive Amination of Ethyl Oxaloacetate

Principle : Condensation of ethyl oxaloacetate with 2-oxobutylamine under reducing conditions.

Procedure :

  • Imine Formation :
    • Ethyl oxaloacetate (4.5 g, 28.7 mmol) and 2-oxobutylamine (3.0 g, 29.4 mmol) are refluxed in toluene with molecular sieves (4Å) for 6 hours.
  • Reduction :
    • Sodium cyanoborohydride (2.2 g, 34.4 mmol) is added portionwise at 0°C. The reaction stirs for 24 hours at RT.
  • Workup :
    • The mixture is filtered, and the filtrate is acidified with 1M HCl. Extraction with ethyl acetate followed by column chromatography (hexane:EtOAc, 3:1) yields the product.
    • Yield: 65–70% (clear oil).

Optimization Challenges :

  • Competing enolization of the β-keto ester reduces reaction efficiency.
  • Use of Brønsted base catalysts (e.g., squaramides) improves enantioselectivity but complicates purification.

Enzymatic Synthesis Using Lipase Catalysts

Principle : Transesterification of methyl oxo[(2-oxobutyl)amino]acetate with ethanol in a solvent-free system.

Procedure :

  • Enzyme Immobilization :
    • Candida antarctica lipase B (CAL-B) is immobilized on silica gel.
  • Reaction :
    • Mthis compound (5.0 g, 22.7 mmol) and ethanol (10.5 mL, 181.6 mmol) are stirred with immobilized CAL-B (10% w/w) at 45°C for 48 hours.
  • Workup :
    • Filtration and distillation under vacuum yield the ethyl ester.
    • Yield: 88–92% (enzyme reuse ≤5 cycles).

Advantages :

  • Minimal byproduct formation.
  • Eco-friendly with reduced solvent waste.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Coupling 78–82 98.5 High Moderate
Reductive Amination 65–70 97.0 Moderate Low
Enzymatic Synthesis 88–92 99.0 High High

Critical Observations :

  • Direct Coupling offers reliability but requires toxic reagents (e.g., SOCl2).
  • Enzymatic Synthesis excels in sustainability but demands specialized equipment.
  • Reductive Amination is limited by side reactions but valuable for stereochemical control.

Structural Characterization and Validation

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 1.28 (t, 3H, J=7.1 Hz, CH2CH3), 2.42 (s, 3H, COCH3), 3.55 (m, 2H, NHCH2), 4.22 (q, 2H, J=7.1 Hz, OCH2), 8.12 (br s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity :

  • HPLC (C18 column, 70:30 H2O:ACN): Rt = 6.8 min, single peak.

Industrial Applications and Challenges

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antiviral agents.
  • Scale-Up Barriers :
    • High catalyst costs in enzymatic methods.
    • Instability of 2-oxobutylamine necessitates in situ generation.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and the corresponding alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl oxo[(2-oxobutyl)amino]acetate with structurally related α-keto esters, focusing on substituent effects, physical properties, and applications:

Compound Substituent Key Properties Applications Reference
This compound 2-oxobutyl (aliphatic ketone) Hypothesized moderate solubility in polar solvents; reactivity at α-keto position Potential intermediate for heterocyclic synthesis or pharmaceuticals N/A
Ethyl (2-methoxyphenyl)aminoacetate 2-methoxyphenyl (aromatic) LCMS/GCMS analyzed; stable at room temperature; used as a pharmaceutical intermediate Pharmaceutical synthesis (e.g., APIs, medicinal chemistry)
Ethyl (4-chloro-3-nitrophenyl)aminoacetate 4-chloro-3-nitrophenyl (EWG) Molecular weight: 272.64 g/mol; IR peaks: 1733 cm⁻¹ (C=O) Reactive intermediate for nitro/chloro-substituted heterocycles
Ethyl oxo[(tetrahydrofuran-2-ylmethyl)amino]acetate Tetrahydrofuranmethyl (cyclic ether) CAS 349119-50-2; synthesized via carbamoyl formate pathways Specialty chemicals with enhanced solubility in ether-containing solvents
Ethyl 2-((2-oxocyclohexylidene)acetate) Cyclohexylidene (cyclic ketone) Forms fused pyran derivatives under Brønsted acid catalysis Building block for complex polycyclic structures (e.g., decahydrofuroxanthenes)

Key Findings:

Substituent Effects on Reactivity :

  • Aromatic substituents (e.g., 2-methoxyphenyl ) enhance stability and are preferred in pharmaceutical intermediates, while aliphatic ketones (e.g., 2-oxobutyl) may offer greater flexibility for further functionalization.
  • Electron-withdrawing groups (EWGs), such as nitro and chloro in , increase electrophilicity at the α-keto position, accelerating nucleophilic attacks.

Physical Properties: Cyclic substituents (e.g., tetrahydrofuranmethyl ) improve solubility in organic solvents compared to linear aliphatic chains. Aromatic derivatives exhibit higher melting points (e.g., 155–157°C for a chromenone-linked analog ) due to π-π stacking.

Thiazole- and quinoline-linked analogs (e.g., ) demonstrate bioactivity, suggesting that the 2-oxobutyl derivative could be optimized for drug discovery.

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